molecular formula C21H21N3O2 B3494242 1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE

1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE

Cat. No.: B3494242
M. Wt: 347.4 g/mol
InChI Key: VSXVWCZKYZXQED-UHFFFAOYSA-N
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Description

1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a benzyl group and a 5-phenyl-1,2-oxazole-3-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, often using benzyl halides as the alkylating agents . The final step involves the coupling of the oxazole and piperazine rings under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperazine ring provides additional sites for interaction, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is unique due to its combination of a piperazine ring with an oxazole moiety, providing a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(19-15-20(26-22-19)18-9-5-2-6-10-18)24-13-11-23(12-14-24)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVWCZKYZXQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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